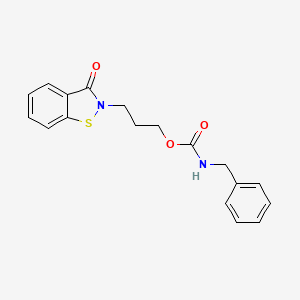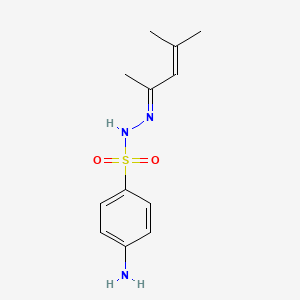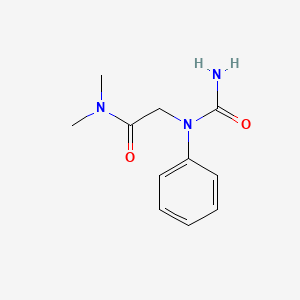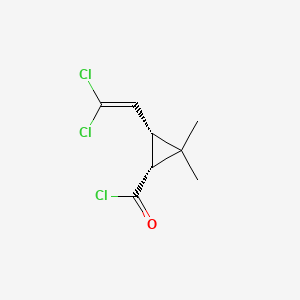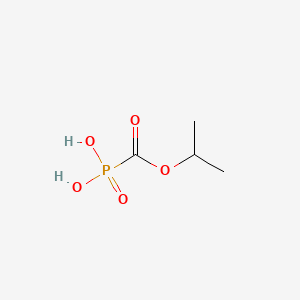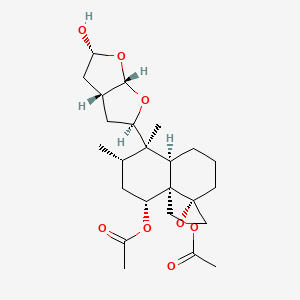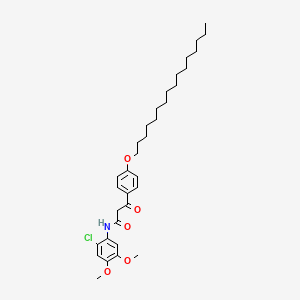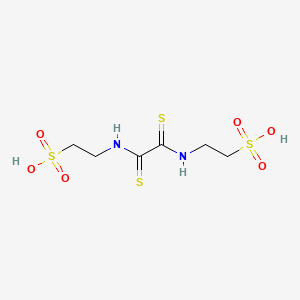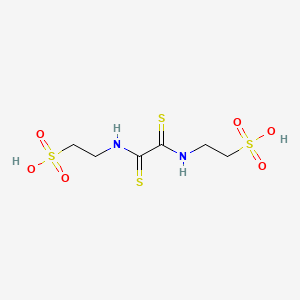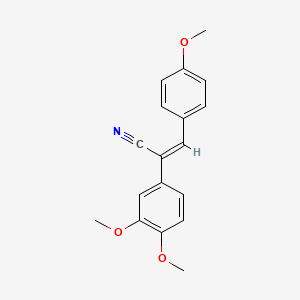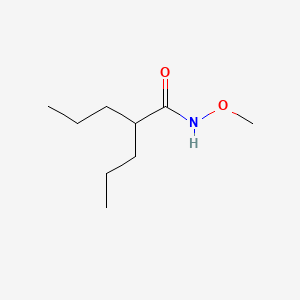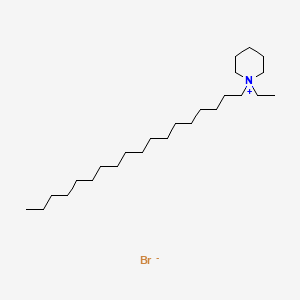
1-Ethyl-1-octadecylpiperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-octadecylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C25H52BrN. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a piperidinium ring substituted with an ethyl group and an octadecyl chain, making it a long-chain alkyl derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-octadecylpiperidinium bromide can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-octadecylpiperidine with ethyl bromide in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1-octadecylpiperidinium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or iodide under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of halide salts (e.g., sodium chloride) in an aqueous or organic solvent.
Oxidation and Reduction Reactions: May require strong oxidizing or reducing agents, although these reactions are less frequently studied for this compound.
Major Products:
Substitution Reactions: Yield the corresponding quaternary ammonium halides (e.g., 1-ethyl-1-octadecylpiperidinium chloride).
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-1-octadecylpiperidinium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various organic reactions.
Biology: Employed in the study of cell membranes and as a component in certain biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and as a drug delivery agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-ethyl-1-octadecylpiperidinium bromide is primarily related to its surfactant properties. The long alkyl chain allows the compound to interact with lipid bilayers, disrupting cell membranes and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The compound can also act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture .
Comparación Con Compuestos Similares
- 1-Ethyl-1-methylpiperidinium bromide
- 1-Ethyl-1-methylimidazolium bromide
- 1-Ethylpyridinium bromide
Comparison: 1-Ethyl-1-octadecylpiperidinium bromide is unique due to its long alkyl chain, which imparts distinct surfactant properties compared to shorter-chain analogs. This makes it particularly effective in disrupting lipid bilayers and enhancing phase transfer processes. In contrast, compounds like 1-ethyl-1-methylpiperidinium bromide and 1-ethylpyridinium bromide have shorter alkyl chains and may not exhibit the same level of surfactant activity .
Propiedades
Número CAS |
56501-34-9 |
|---|---|
Fórmula molecular |
C25H52BrN |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
1-ethyl-1-octadecylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C25H52N.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26(4-2)24-21-19-22-25-26;/h3-25H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
HUGRJSPXVGUTAR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




